tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate
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Overview
Description
Tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate is a heterocyclic compound that features a bromine atom and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a tert-butyl ester in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .
Scientific Research Applications
Tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the heterocyclic structure allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: A similar compound with a pyrrole ring instead of an imidazo[1,2-b]pyrazole ring.
7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole: A compound without the tert-butyl ester group.
Uniqueness
Tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate is unique due to the presence of both the bromine atom and the tert-butyl ester group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications .
Biological Activity
Tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate is a heterocyclic compound within the imidazo[1,2-b]pyrazole family. This compound has garnered attention due to its diverse biological activities, which have been explored in various scientific studies. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
The molecular structure and properties of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C10H14BrN3O2 |
Molecular Weight | 288.14 g/mol |
IUPAC Name | tert-butyl 7-bromo-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate |
InChI Key | SFDKOVTXARCOPG-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN2C1=CC(=N2)Br |
Antimicrobial Activity
Research has indicated that pyrazole derivatives, including those with imidazo[1,2-b]pyrazole structures, exhibit significant antimicrobial properties. A study highlighted that certain synthesized compounds showed high activity against various bacterial strains and fungi. For instance, compounds were tested against Bacillus subtilis, E. coli, and Aspergillus niger, demonstrating promising results comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. In particular, compounds similar to this compound were evaluated for their ability to inhibit inflammation in animal models. One study reported that specific pyrazoles exhibited effects comparable to indomethacin in reducing edema in carrageenan-induced inflammation models .
Antitumor Activity
Recent investigations have focused on the antitumor properties of imidazo[1,2-b]pyrazoles. For example, certain derivatives have demonstrated inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231. The presence of halogen substituents like bromine has been associated with enhanced cytotoxicity . Notably, the combination of these compounds with conventional chemotherapeutics like doxorubicin showed a synergistic effect in inhibiting tumor growth.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. These targets may include enzymes involved in inflammatory pathways or receptors associated with tumor growth. The binding affinity and selectivity of the compound towards these targets are crucial for its efficacy .
Study on Antimicrobial Efficacy
In a comparative study involving various pyrazole derivatives, this compound was tested against multiple pathogens. The results demonstrated significant inhibition of microbial growth at concentrations as low as 40 µg/mL .
Evaluation of Anti-inflammatory Properties
Another study assessed the anti-inflammatory effects of this compound using a carrageenan-induced edema model in mice. The compound exhibited a dose-dependent reduction in swelling comparable to standard anti-inflammatory drugs .
Properties
IUPAC Name |
tert-butyl 7-bromo-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)13-4-5-14-8(13)7(11)6-12-14/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIOSMBETRQYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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